molecular formula C20H30O4 B591237 15-dehydroprostaglandin A1 CAS No. 61600-67-7

15-dehydroprostaglandin A1

Cat. No.: B591237
CAS No.: 61600-67-7
M. Wt: 334.4 g/mol
InChI Key: YKXHFAJZOFTAOC-DTXSUPOZSA-N
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Biochemical Analysis

Biochemical Properties

15-keto Prostaglandin A1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced by the enzyme 15-hydroxy prostaglandin dehydrogenase . This interaction involves the conversion of PGA1 into 15-keto Prostaglandin A1 .

Cellular Effects

15-keto Prostaglandin A1 has profound effects on various types of cells and cellular processes. For example, when given at a concentration of 6 µM, it causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin II . This indicates that 15-keto Prostaglandin A1 can influence cell function and impact cell signaling pathways.

Molecular Mechanism

The molecular mechanism of 15-keto Prostaglandin A1 involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it is produced by the enzyme 15-hydroxy prostaglandin dehydrogenase, indicating a binding interaction with this enzyme

Temporal Effects in Laboratory Settings

It is known that it is stable for at least one year when stored at -20°C

Dosage Effects in Animal Models

The effects of 15-keto Prostaglandin A1 vary with different dosages in animal models. For instance, it causes vasoconstriction of rabbit lung at a concentration of 6 µM

Metabolic Pathways

15-keto Prostaglandin A1 is involved in the arachidonic acid metabolism pathway . It is produced from PGA1 in pig lung, trachea, aorta, and pulmonary artery tissue preparations

Chemical Reactions Analysis

15-keto Prostaglandin A1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various prostaglandin derivatives .

Properties

IUPAC Name

7-[(1R,5S)-2-oxo-5-[(E)-3-oxooct-1-enyl]cyclopent-3-en-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-16,18H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHFAJZOFTAOC-DTXSUPOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C=CC(=O)C1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348005
Record name (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61600-67-7
Record name (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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